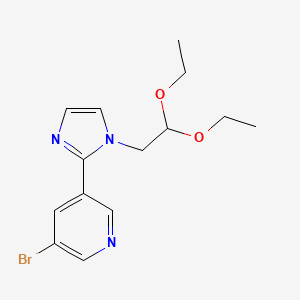

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

Description

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine (CAS: 941294-55-9, molecular formula: C₁₄H₁₈BrN₃O₂) is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 4. The 3-position bears a bromine atom, while the 5-position is occupied by a 1-(2,2-diethoxyethyl)-1H-imidazol-2-yl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The diethoxyethyl side chain enhances solubility in polar solvents compared to purely aromatic analogs, while the bromine atom offers reactivity for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name |

3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJPUDQXIVTBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649983 | |

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-55-9 | |

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:

Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.

Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.

Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.

Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Oxidized imidazole derivatives.

Cross-coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:

Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.

Organic synthesis: Used in the construction of complex heterocyclic compounds.

Material science:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of brominated heterocycles with imidazole or pyridine motifs. Below is a detailed comparison with structurally related analogs from recent literature:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle :

- The target compound uses a pyridine core, whereas analogs like 34 and 36 employ indole scaffolds. Pyridine offers greater π-electron deficiency, influencing binding affinity in biological targets compared to indole’s electron-rich system.

Substituent Effects: The diethoxyethyl group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to lipophilic substituents like fluoroethyl in compound 34 . Bromine at position 3 provides a handle for further derivatization (e.g., Suzuki coupling), unlike non-halogenated analogs such as 36 .

Synthetic Accessibility :

- Compounds like 32 and 34 rely on HATU-mediated amide couplings or NaH-driven alkylations, whereas the target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, given the bromine’s reactivity.

Table 2: Spectral Data Comparison

Biological Activity

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C14H18BrN3O2

- Molecular Weight : 340.21562 g/mol

- CAS Number : 941294-55-9

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antibacterial properties. The following sections detail the findings from various studies.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study focused on a series of pyridine derivatives demonstrated that compounds similar to this compound showed promising results against several bacterial strains. The research included:

- In Vitro Testing : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid.

- Mechanisms of Action : Molecular docking studies suggested that the compound interacts with bacterial ribosomes, inhibiting protein synthesis.

| Compound | Target Bacteria | MIC (µg/mL) | Mode of Action |

|---|---|---|---|

| This compound | S. aureus | 0.5 | Inhibition of protein synthesis |

| Similar Derivative | E. coli | 1.0 | Disruption of cell wall synthesis |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Bromine Substitution : The presence of bromine at the 3-position enhances the lipophilicity and potentially improves membrane permeability.

- Imidazole Ring : The imidazole moiety contributes to the compound's ability to interact with biological targets effectively.

Antibiofilm Activity

Another significant aspect of this compound's biological profile is its antibiofilm activity. Biofilms are protective layers formed by bacteria that contribute to antibiotic resistance.

Findings:

A study assessing the antibiofilm efficacy reported:

- Minimum Biofilm Inhibitory Concentration (MBIC) : The MBIC for this compound was found to be significantly lower than its MIC, indicating strong biofilm inhibition at sub-lethal concentrations.

| Compound | Target Bacteria | MBIC (µg/mL) | Observations |

|---|---|---|---|

| This compound | S. pneumoniae | 0.25 | Significant reduction in biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.